Cas no 608119-82-0 (1-[2-methyl-4-(phenylmethoxy)phenyl]Ethanone)
![1-[2-methyl-4-(phenylmethoxy)phenyl]Ethanone structure](https://www.kuujia.com/scimg/cas/608119-82-0x500.png)
1-[2-methyl-4-(phenylmethoxy)phenyl]Ethanone Chemical and Physical Properties
Names and Identifiers
-
- 1-[2-methyl-4-(phenylmethoxy)phenyl]Ethanone
- 1-(4-(benzyloxy)-2-methylphenyl)ethanone
- 4-Benzyloxy-3-Methylacetophenone
- NCGC00327206-01
- 1-[4-(benzyloxy)-2-methylphenyl]ethanone
- 1-{2-Methyl-4-[(phenylmethyl)oxy]phenyl}ethanone
- 608119-82-0
- starbld0022519
- AB00318829-04
- 1-(4-Benzyloxy-2-methyl-phenyl)-ethanone
- 1-(4-Benzyloxy-2-methylphenyl)ethanone
- AKOS002192028
- DB-072859
- SR-01000261645
- STK811080
- SCHEMBL588979
- UGIGSWZYZVRDAK-UHFFFAOYSA-N
- 1-(4-(Benzyloxy)-2-methylphenyl)ethan-1-one
- SR-01000261645-1
- CS-0363521
- 1-(4-benzyloxy-2-methylphenyl)-ethanone
- MFCD03721541
-
- Inchi: InChI=1S/C16H16O2/c1-12-10-15(8-9-16(12)13(2)17)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3
- InChI Key: UGIGSWZYZVRDAK-UHFFFAOYSA-N
- SMILES: Cc1cc(ccc1C(=O)C)OCc2ccccc2
Computed Properties
- Exact Mass: 240.115
- Monoisotopic Mass: 240.115
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 268
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3A^2
- XLogP3: 3.4
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 395.8±27.0 °C at 760 mmHg
- Flash Point: 177.5±17.3 °C
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
1-[2-methyl-4-(phenylmethoxy)phenyl]Ethanone Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-[2-methyl-4-(phenylmethoxy)phenyl]Ethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1434191-1g |
1-(4-(Benzyloxy)-2-methylphenyl)ethan-1-one |
608119-82-0 | 98% | 1g |
¥10662.00 | 2024-05-07 | |
A2B Chem LLC | AG85199-5g |
4-Benzyloxy-3-Methylacetophenone |
608119-82-0 | 97% | 5g |
$2523.00 | 2024-04-19 | |
A2B Chem LLC | AG85199-1g |
4-Benzyloxy-3-Methylacetophenone |
608119-82-0 | 97% | 1g |
$1184.00 | 2024-04-19 | |
abcr | AB570850-1g |
1-(4-Benzyloxy-2-methylphenyl)ethanone, 97%; . |
608119-82-0 | 97% | 1g |
€1593.20 | 2024-08-02 |
1-[2-methyl-4-(phenylmethoxy)phenyl]Ethanone Related Literature
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Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
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Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
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3. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
Additional information on 1-[2-methyl-4-(phenylmethoxy)phenyl]Ethanone
Comprehensive Overview of 1-[2-methyl-4-(phenylmethoxy)phenyl]Ethanone (CAS No. 608119-82-0)
1-[2-methyl-4-(phenylmethoxy)phenyl]Ethanone (CAS No. 608119-82-0) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research and fine chemical synthesis. This compound, characterized by its unique aryl ketone structure, serves as a crucial intermediate in the development of various bioactive molecules. Its molecular formula is C16H16O2, and it features a methyl group and a benzyl ether moiety, which contribute to its distinct chemical properties.
The growing interest in 1-[2-methyl-4-(phenylmethoxy)phenyl]Ethanone is driven by its potential applications in drug discovery, particularly in the synthesis of anti-inflammatory and central nervous system (CNS)-targeting compounds. Researchers are increasingly exploring its utility as a building block for small-molecule inhibitors and receptor modulators, aligning with the current trend toward personalized medicine and targeted therapies. The compound’s lipophilic nature and electron-rich aromatic system make it a valuable candidate for further chemical modifications.
In the context of green chemistry and sustainable synthesis, 608119-82-0 has been studied for its compatibility with catalytic processes and microwave-assisted reactions. These methods align with the industry’s shift toward reducing solvent waste and energy consumption. Additionally, the compound’s stability under various reaction conditions makes it a reliable choice for high-throughput screening and combinatorial chemistry applications.
The market demand for 1-[2-methyl-4-(phenylmethoxy)phenyl]Ethanone has seen steady growth, particularly in regions with robust pharmaceutical and biotech sectors. Suppliers and manufacturers are focusing on high-purity grades to meet the stringent requirements of Good Manufacturing Practice (GMP) compliance. This trend reflects the broader industry emphasis on quality control and regulatory adherence in active pharmaceutical ingredient (API) production.
From a structural perspective, the benzyl-protected phenol group in 608119-82-0 offers versatility in synthetic routes, enabling the introduction of additional functional groups. This feature is particularly relevant in the design of multi-step synthesis protocols, where selective deprotection and functionalization are critical. The compound’s melting point and solubility profile further enhance its practicality in laboratory and industrial settings.
Recent advancements in computational chemistry have facilitated the study of 1-[2-methyl-4-(phenylmethoxy)phenyl]Ethanone’s interactions with biological targets. Molecular docking simulations and quantitative structure-activity relationship (QSAR) analyses have provided insights into its potential as a scaffold for drug-like molecules. These computational tools are increasingly integrated into early-stage drug discovery, reducing the time and cost associated with experimental screening.
In summary, 1-[2-methyl-4-(phenylmethoxy)phenyl]Ethanone (CAS No. 608119-82-0) represents a promising compound with multifaceted applications in medicinal chemistry, material science, and catalysis. Its structural features, combined with its compatibility with modern synthetic techniques, position it as a valuable asset in both academic and industrial research. As the demand for innovative chemical intermediates continues to rise, this compound is poised to play a pivotal role in the development of next-generation therapeutics and functional materials.
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